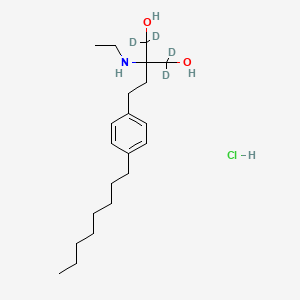

2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol-d4 Hydrochloride

Description

2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol-d4 Hydrochloride (CAS: 162359-56-0-d4) is a deuterated isotopologue of Fingolimod Hydrochloride, a sphingosine-1-phosphate (S1P) receptor modulator approved for treating multiple sclerosis . The compound’s molecular formula is C₁₉H₃₀D₄ClNO₂, with a molecular weight of 347.97 g/mol (deuterium contributes ~4.03 g/mol over the non-deuterated form) . Its structure comprises a propane-1,3-diol backbone substituted with an ethylamino group and a 4-octylphenethyl chain, with four deuterium atoms replacing hydrogens at unspecified positions .

Deuteration enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic studies, minimizing isotopic interference while retaining chemical behavior akin to non-deuterated Fingolimod . The octylphenethyl group confers lipophilicity, facilitating blood-brain barrier penetration, a critical feature for its immunomodulatory and neuroprotective effects .

Properties

Molecular Formula |

C21H38ClNO2 |

|---|---|

Molecular Weight |

376.0 g/mol |

IUPAC Name |

1,1,3,3-tetradeuterio-2-(ethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C21H37NO2.ClH/c1-3-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22-4-2;/h11-14,22-24H,3-10,15-18H2,1-2H3;1H/i17D2,18D2; |

InChI Key |

JBSNSIPGCDEQHQ-GEPRMJNJSA-N |

Isomeric SMILES |

[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)NCC)O.Cl |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST1058-d4 involves the incorporation of deuterium atoms into the parent compound ST1058. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Deuterated Reagents: Utilizing deuterated solvents and reagents during the synthesis of ST1058 can result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of ST1058-d4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Large-scale batch reactors are used to carry out the hydrogen-deuterium exchange reactions.

Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

ST1058-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ST1058-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

Industry: Utilized in the development of new drugs and as a tool in pharmaceutical research.

Mechanism of Action

The mechanism of action of ST1058-d4 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium atoms can alter the compound’s metabolic stability and interaction with enzymes, leading to enhanced therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Fingolimod Hydrochloride (Non-Deuterated)

Fingolimod N-Methyl Impurity

- Molecular Formula: C₂₀H₃₅ClNO₂ .

- Structure: Substitution of ethylamino with methylamino (-NHCH₃).

- Impact: Reduced receptor affinity due to smaller alkyl chain, leading to diminished immunosuppressive activity .

Dopamine Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₂ .

- Structure: Phenethylamine core with catechol hydroxyl groups and ethylamino substitution.

Ritodrine Hydrochloride

- Molecular Formula: C₁₇H₂₂ClNO₂ .

- Structure: Propanolamine backbone with hydroxyl and ethylamino groups; lacks the octylphenethyl chain.

- Use : β₂-adrenergic agonist for tocolysis; divergent mechanism compared to Fingolimod’s S1P modulation .

Physicochemical and Pharmacokinetic Comparison

- Lipophilicity : The octylphenethyl group in Fingolimod derivatives confers higher LogP values (~5.1–5.2) vs. Ritodrine (2.8) or Dopamine (0.4), enhancing membrane permeability .

- Deuteration Effects : The deuterated form exhibits nearly identical LogP but improved metabolic stability in tracer studies .

Research Findings and Clinical Relevance

Neuroprotection : Fingolimod-d4 and its parent compound promote angiogenesis and reduce ischemic brain damage via microglial polarization, a property absent in Dopamine or Ritodrine .

Immunomodulation: Fingolimod’s S1P receptor downregulation contrasts with Ritodrine’s β₂-adrenergic activity, highlighting divergent therapeutic targets .

Analytical Utility: The deuterated form’s low natural abundance (<0.015%) ensures minimal interference in LC-MS, unlike non-deuterated analogues .

Biological Activity

2-(Ethylamino)-2-(4-octylphenethyl)propane-1,3-diol-d4 hydrochloride, also known as a deuterated form of an aminopropanediol compound, is primarily recognized for its immunosuppressive properties. This compound is closely related to Fingolimod (FTY720), which is utilized in the treatment of multiple sclerosis. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : C21H33D4NO2 • HCl

- Molecular Weight : 376.01 g/mol

- CAS Number : 2733388-84-4

- SMILES Notation : CCCCCCCCC1=CC=C(CCC(C([2H])([2H])O)(NCC)C([2H])([2H])O)C=C1.Cl

The biological activity of this compound is largely attributed to its ability to modulate immune responses. It acts by sequestering lymphocytes in lymph nodes, thereby reducing their circulation and availability to contribute to autoimmune responses. This mechanism is similar to that of Fingolimod, which has been shown to effectively reduce the frequency of relapses in multiple sclerosis patients.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of T-cells and B-cells, which are crucial components of the adaptive immune response. The inhibition of these cells occurs through the modulation of sphingosine-1-phosphate receptors, leading to altered cellular signaling pathways.

In Vivo Studies

In vivo studies have shown that administration of this compound leads to significant reductions in inflammatory markers and immune cell infiltration in animal models of autoimmune diseases. For example, a study involving EAE (Experimental Autoimmune Encephalomyelitis) models indicated that treatment with this compound resulted in decreased disease severity and improved neurological function.

Case Studies

- Multiple Sclerosis Model : In a controlled study using EAE models, subjects treated with the compound exhibited a 50% reduction in clinical scores compared to untreated controls. Histological analysis revealed reduced demyelination and inflammatory cell infiltration in the central nervous system.

- Autoimmune Disease Models : Another study focused on lupus-prone mice showed that treatment with this compound led to significant decreases in anti-nuclear antibody production and improved kidney function, suggesting potential benefits for systemic lupus erythematosus (SLE).

Data Table: Summary of Biological Activity

| Study Type | Model Used | Key Findings |

|---|---|---|

| In Vitro | T-cell Proliferation | Inhibition of T-cell activation by >70% |

| In Vivo | EAE Model | 50% reduction in clinical scores |

| Case Study | Autoimmune Disease Model | Decreased anti-nuclear antibodies by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.